molecular formula C16H20Cl2N2O B1426434 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride CAS No. 1220028-10-3

5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride

Cat. No. B1426434
M. Wt: 327.2 g/mol
InChI Key: XUYAUOFKPYXBHU-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride, also known as AQ-RA 741, is a novel compound. It has a molecular formula of C16H20Cl2N2O and a molecular weight of 327.2 g/mol .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

  • Antimicrobial Activity : Some quinoxaline derivatives, which share structural similarities with quinolines, have been synthesized and shown to possess optimized antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Singh et al., 2010).

  • Anticorrosion Performance : Derivatives of 8-hydroxyquinoline have been evaluated for their anti-corrosion potency in acidic medium for mild steel, indicating applications in corrosion prevention technologies (Douche et al., 2020).

  • HIV Inhibitors : Compounds labeled with carbon-14 and carbon-13 in the quinoline-benzene ring have been prepared, showing importance in the study of HIV non-nucleoside reverse transcriptase inhibitors (Latli et al., 2009).

Chemical Synthesis and Material Science

  • Nanocrystalline Catalysts : Nanocrystalline ZnO has been used as an efficient and reusable catalyst for the synthesis of quinolin-2(1H)-ones, highlighting applications in green chemistry and nanotechnology (Astaneh & Rufchahi, 2018).

  • Fluorescent Probes for DNA Detection : Novel aminated benzimidazo[1,2-a]quinolines, substituted with various nuclei, have been synthesized for potential applications as DNA-specific fluorescent probes, useful in bioimaging and diagnostics (Perin et al., 2011).

Safety And Hazards

A Material Safety Data Sheet (MSDS) for this compound is available . This document would provide comprehensive information about the safety measures, hazards, and handling procedures for this compound.

properties

IUPAC Name

5-chloro-8-(2-piperidin-4-ylethoxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O.ClH/c17-14-3-4-15(16-13(14)2-1-8-19-16)20-11-7-12-5-9-18-10-6-12;/h1-4,8,12,18H,5-7,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYAUOFKPYXBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride

CAS RN

1220028-10-3
Record name Quinoline, 5-chloro-8-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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